Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Description
Sequence Composition and Molecular Parameters
The primary sequence of Substance P (4-11), Pro(4)-Val(8)-Trp(7,9,10)- consists of eight amino acid residues with the configuration D-Pro-Gln-Gln-D-Trp-Val-D-Trp-D-Trp-Met-NH2. This octapeptide fragment represents a strategically modified version of the native substance P C-terminal region, maintaining the essential core recognition elements while introducing conformational constraints through stereochemical modifications. The molecular weight of this compound is precisely 1159.39 daltons, with a molecular formula of C58H74N14O10S, indicating the presence of multiple aromatic tryptophan residues and a sulfur-containing methionine terminus.
The sequence modifications involve four critical substitutions that distinguish this analog from the native peptide. At position 4, the natural L-proline has been replaced with D-proline, creating a stereochemical inversion that affects the peptide backbone geometry. Position 8 features a valine substitution replacing the native phenylalanine, reducing the aromatic character at this location while maintaining hydrophobic properties. Most significantly, positions 7, 9, and 10 all contain D-tryptophan residues instead of the native L-phenylalanine and L-leucine configurations, dramatically increasing the aromatic content and introducing multiple stereochemical constraints.
Stereochemical Impact of D-Amino Acid Substitutions
The incorporation of D-amino acids at multiple positions fundamentally alters the peptide's conformational flexibility and receptor binding characteristics. D-proline at position 4 introduces a reverse turn propensity that differs significantly from the native L-proline configuration, affecting the overall backbone trajectory and limiting rotational freedom around the peptide bonds. The triple D-tryptophan substitutions at positions 7, 9, and 10 create a highly constrained aromatic cluster that restricts conformational sampling and establishes specific spatial arrangements of the indole side chains.
Research demonstrates that these stereochemical modifications do not substantially alter the ability to interact with certain receptor types, as both agonists and antagonists incorporating similar D-amino acid substitutions maintain their capacity to inhibit ion conductance through nicotinic acetylcholine receptors at concentrations comparable to those required for activity at native substance P receptors. The chemical modifications preserve the essential pharmacophoric elements while introducing resistance to enzymatic degradation and altered receptor selectivity profiles.
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H74N14O10S/c1-31(2)50(58(82)71-46(26-33-29-64-39-15-8-5-12-36(33)39)56(80)70-45(55(79)66-41(51(61)75)22-24-83-3)25-32-28-63-38-14-7-4-11-35(32)38)72-57(81)47(27-34-30-65-40-16-9-6-13-37(34)40)69-54(78)44(19-21-49(60)74)68-53(77)43(18-20-48(59)73)67-52(76)42-17-10-23-62-42/h4-9,11-16,28-31,41-47,50,62-65H,10,17-27H2,1-3H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,66,79)(H,67,76)(H,68,77)(H,69,78)(H,70,80)(H,71,82)(H,72,81)/t41-,42+,43-,44-,45+,46+,47+,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNJDUSQUDIUSH-LINJYZGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]7CCCN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H74N14O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235968 | |
| Record name | Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1159.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86917-56-8 | |
| Record name | Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Substance P (4-11) and its analogs is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides with high specificity and yield.
- Stepwise Assembly : The peptide chain is built from the C-terminal to the N-terminal on a solid resin support. Each amino acid is sequentially coupled using activated derivatives, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect the amino group.
- Incorporation of Modified Residues : The presence of proline at position 4, valine at position 8, and multiple tryptophan residues (positions 7, 9, 10) requires careful selection of protected amino acid derivatives to avoid side reactions.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA)-based cleavage cocktails.
This method allows for the incorporation of D-amino acids or other modifications if needed, as seen in studies involving d-Pro and d-Trp substitutions in Substance P analogs.
Purification Techniques
Post-synthesis, the crude peptide requires purification to achieve high purity suitable for biological assays.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification method, exploiting hydrophobic interactions to separate the peptide from truncated sequences and impurities.
- Gel Filtration Chromatography using Bio-Gel P-2 or similar media is sometimes employed for desalting and further purification steps.
Radiolabeling and Iodination (For Receptor Studies)
For receptor binding and antagonist studies, radiolabeled versions of peptides, including Substance P fragments, are prepared.
- Iodination : Incorporation of radioactive iodine isotopes (e.g., ^125I) into tyrosine residues is achieved using oxidizing agents like IODO-GEN in buffered solutions at neutral pH.
- This method involves drying IODO-GEN in the reaction vial, adding phosphate buffer, peptide solution, and radioactive iodine, followed by incubation to allow electrophilic substitution on tyrosine residues.
- The specific activity and purity of the radiolabeled peptide are critical parameters, often reaching activities of 2,200 Ci/mmol.
Sequence Verification and Stereochemical Analysis
Ensuring the correct sequence and stereochemistry of the synthesized peptide is essential.
- Edman Degradation : Automated or semi-automated Edman sequencing is used to confirm the amino acid sequence from the N-terminus.
- D/L-Configuration Determination : Advanced methods combine Edman degradation with chiral HPLC analysis of liberated phenylthiocarbamoyl (PTC) amino acids to determine the stereochemistry of each residue. This is particularly important for peptides containing D-amino acids or modified residues.
- The process includes cyclization/cleavage reactions with boron trifluoride etherate, extraction of ATZ-amino acids, hydrolysis, and HPLC analysis using combined reversed-phase and chiral stationary phases.
Summary Table of Preparation Steps and Techniques
Detailed Research Findings
- The semi-automatic sequencing method developed by Iida et al. (1998) allows simultaneous determination of sequence and stereochemistry, crucial for peptides like Substance P (4-11) with D-amino acid substitutions.
- Radiolabeled peptides prepared by iodination methods enable high-specific-activity ligands for receptor binding studies, critical for pharmacological characterization of Substance P fragments.
- Enzymatic studies reveal that modifications at cleavage sites can enhance peptide stability, a consideration during synthetic design to improve in vivo half-life and receptor selectivity.
- The SP fragment 4–11 has been demonstrated to block NK1 and NK2 receptors, highlighting the importance of precise synthesis and purity for functional assays.
Chemical Reactions Analysis
Types of Reactions
Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Pain Modulation and Analgesic Research
Substance P is well-known for its role in pain transmission and modulation. The specific fragment (4-11) of Substance P has been studied for its analgesic properties. Research indicates that this peptide can inhibit the binding of Substance P to T-lymphocytes, suggesting a mechanism by which it may modulate pain responses. In one study, the binding affinity of labeled Substance P to T-lymphocytes was characterized, revealing a dissociation constant (KD) of approximately . This suggests that modifications to the Substance P structure can enhance or inhibit its effects on pain pathways.
Immune System Interactions
Substance P (4-11) has been shown to interact with various components of the immune system. It binds to T-lymphocytes, influencing their proliferation and activity. In vitro studies have demonstrated that this peptide can enhance the activation of T-cells in response to antigens, indicating a potential role in immunotherapy . The ability of this peptide to modulate immune responses positions it as a candidate for developing treatments for autoimmune diseases or enhancing vaccine efficacy.
Therapeutic Applications
The therapeutic potential of Substance P (4-11) extends to several areas:
- Cancer Therapy : Research has explored the use of Substance P analogs as adjuvants in cancer treatment. By enhancing immune responses against tumors, these peptides may improve the efficacy of existing therapies .
- Neurological Disorders : Given its role in pain and inflammation, there is ongoing research into using Substance P derivatives for treating conditions such as fibromyalgia and neuropathic pain. The modulation of neurokinin receptors by these peptides offers a pathway for developing new analgesics .
Case Studies and Experimental Findings
A number of studies have documented the effects of Substance P (4-11) in various experimental settings:
Mechanism of Action
Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- exerts its effects by binding to the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of intracellular calcium and subsequent activation of protein kinase C. These events result in the modulation of pain and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Substance P: The full-length neuropeptide from which Substance P (4-11) is derived.
Neurokinin A: Another member of the tachykinin family with similar biological functions.
Neurokinin B: Shares structural similarities and binds to the same receptor family.
Uniqueness
Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other tachykinins. Its truncated structure allows for targeted studies on the functional domains of Substance P.
Biological Activity
Substance P (SP) is a neuropeptide belonging to the tachykinin family, primarily known for its role in pain transmission, inflammation, and various physiological processes. The specific fragment Substance P (4-11) , with the sequence D-Pro-Gln-Gln-D-Trp-Val-D-Trp-D-Trp-Met-NH2 , exhibits significant biological activity that has been the subject of extensive research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Sequence (One Letter Code) | pQQwVwwM-NH2 |
| Sequence (Three Letter Code) | D-Pro-Gln-Gln-D-Trp-Val-D-Trp-D-Trp-Met-NH2 |
| Molecular Weight | 1159.39 g/mol |
| Molecular Formula | C58H74N14O10S |
| Purity | > 95% |
| Storage | -20℃ |
Substance P (4-11) primarily acts through the neurokinin-1 receptor (NK-1R) , which is known to mediate various biological effects such as:
- Pain Perception : SP is involved in nociception and has been shown to enhance pain sensitivity.
- Inflammatory Responses : SP contributes to the inflammatory process by promoting vasodilation and increasing vascular permeability.
- Neurogenic Inflammation : It plays a role in the release of other pro-inflammatory mediators from sensory neurons.
Binding Affinity and Interaction
Research indicates that Substance P (4-11) binds effectively to NK-1R, exhibiting a dissociation constant () of approximately in human T lymphocytes, suggesting a high affinity for this receptor . The binding kinetics reveal that the interaction is rapid and reversible, reaching saturation within minutes .
Pain and Inflammation
Substance P has been implicated in various pain-related conditions. A study demonstrated that antagonists of SP can significantly reduce hyperalgesia in animal models, indicating its crucial role in pain modulation . Furthermore, SP's involvement in inflammatory processes has been highlighted in studies showing its ability to induce bronchoconstriction and stimulate mucus secretion in respiratory tissues .
Cancer Progression
Recent findings suggest that Substance P plays a role in pancreatic cancer progression. It promotes tumor cell proliferation, neoangiogenesis, and metastasis through its interaction with NK-1R . This underscores the potential therapeutic implications of targeting the SP/NK-1R pathway in cancer treatment.
Case Studies
- Asthma and Allergic Reactions : In a clinical study involving asthmatic patients, elevated levels of SP were correlated with increased airway hyperresponsiveness and inflammation . The administration of NK-1R antagonists resulted in reduced bronchoconstriction.
- Chronic Pain Management : A randomized controlled trial assessed the efficacy of NK-1R antagonists in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those receiving treatment compared to placebo .
- Immune Response Modulation : Research involving T lymphocytes showed that SP enhances T cell activation and proliferation. Inhibitors of SP were found to suppress these immune responses, suggesting a potential avenue for modulating immune-related diseases .
Q & A
What structural features distinguish Substance P (4-11), Pro(4)-Val(8)-Trp(7,9,10)- from native Substance P, and how do these modifications influence its pharmacological activity?
Basic Research Focus
Substance P (4-11) is an octapeptide fragment of the native 11-amino-acid Substance P (SP), retaining residues 4–11. The modifications—Proline at position 4 (Pro⁴), Valine at position 8 (Val⁸), and Tryptophan substitutions at positions 7, 9, and 10 (Trp⁷,⁹,¹⁰)—alter its receptor-binding affinity. Proline enhances structural rigidity, while Trp substitutions increase hydrophobicity and stabilize interactions with the neurokinin-1 receptor (NK1R) . These changes convert the peptide from an agonist (native SP) to a potent antagonist, as demonstrated by its inhibition of SP-induced vasodilation and smooth muscle contraction in guinea pig ileum models .
Advanced Research Focus How do specific amino acid substitutions (e.g., Trp⁷,⁹,¹⁰) affect the peptide’s binding kinetics to NK1R compared to other tachykinin receptors (NK2R, NK3R)? Utilize molecular docking simulations and competitive radioligand binding assays (e.g., using ³H-SP) to quantify binding affinities (Kd) and selectivity ratios. Compare results with structurally related antagonists like [D-Pro⁴,D-Trp⁷,⁹,Nle¹¹] SP (4-11) to identify critical residues for receptor specificity .
What experimental models are most suitable for evaluating the antagonistic activity of this peptide?
Basic Research Focus
In vitro models such as guinea pig ileum or tracheal smooth muscle preparations are standard for assessing SP antagonism. The peptide’s ability to inhibit SP-induced contractions (IC₅₀ values) can be measured using organ bath systems, with atropine and histamine receptor blockers to isolate tachykinin effects .
Advanced Research Focus How does the peptide perform in vivo compared to in vitro models? For example, in anesthetized rats, intravenous administration of the peptide (0.3 nM/kg/min) significantly reduces SP-induced hypotension and plasma aldosterone (ALDO) levels over 7 days, suggesting systemic bioavailability and prolonged antagonism. Contrast these results with ex vivo assays (e.g., rabbit perfused heart) to evaluate tissue-specific efficacy .
How do contradictory findings regarding the peptide’s effect on aldosterone secretion arise, and how can they be resolved?
Basic Research Focus
Studies report that the peptide reduces plasma ALDO concentrations and induces atrophy in adrenal zona glomerulosa cells . However, variability in dosing regimens (e.g., 0.3 nM/kg/min vs. higher doses) and species-specific responses (rat vs. human adrenal tissue) may explain discrepancies.
Advanced Research Focus
Design a dose-response study in adrenal cell cultures (e.g., human NCI-H295R cells) to quantify ALDO secretion via ELISA under angiotensin II stimulation. Compare results with in vivo rat models to isolate species-specific effects. Use RNA sequencing to identify downstream targets (e.g., CYP11B2 expression) modulated by the peptide .
What methodologies are critical for validating the peptide’s receptor selectivity and avoiding off-target effects?
Basic Research Focus
Competitive binding assays using radiolabeled SP (³H-SP) and membrane preparations from NK1R-, NK2R-, and NK3R-expressing cells (e.g., CHO-K1 lines) are essential. Calculate inhibition constants (Ki) to confirm selectivity for NK1R over other tachykinin receptors .
Advanced Research Focus
Apply calcium imaging or FLIPR assays to measure intracellular Ca²⁺ flux in receptor-transfected cells. For example, preincubate cells with the peptide (1 µM) and stimulate with SP (10 nM). A lack of Ca²⁺ response in NK1R cells, but not NK2R/NK3R cells, confirms specificity. Cross-validate with siRNA knockdown of NK1R to eliminate false positives .
How can researchers optimize the peptide’s stability and bioavailability for translational studies?
Basic Research Focus
The peptide’s short half-life in plasma (due to protease degradation) limits therapeutic potential. Use HPLC-MS to identify degradation products in serum and modify labile residues (e.g., Met⁸ to Nie⁸) to enhance stability .
Advanced Research Focus
Develop PEGylated or lipid nanoparticle-encapsulated formulations to prolong circulation time. Test pharmacokinetics (Cmax, AUC) in rodent models via LC-MS/MS. Compare bioavailability with unmodified peptide and assess receptor occupancy using ex vivo autoradiography .
What are the implications of the peptide’s differential effects in neuronal vs. peripheral tissues?
Advanced Research Focus
While the peptide inhibits SP-mediated vasodilation in peripheral tissues, its ability to cross the blood-brain barrier (BBB) is unconfirmed. Use in situ brain perfusion models in mice to quantify BBB permeability. Pair with microdialysis in the striatum to measure extracellular SP levels after systemic administration. Contrast with intrathecal delivery to isolate central vs. peripheral mechanisms .
How can conflicting data on the peptide’s efficacy in pain modulation be reconciled?
Advanced Research Focus
SP is implicated in neuropathic pain, but antagonism may have paradoxical effects. Conduct von Frey filament tests in chronic constriction injury (CCI) rats treated with the peptide (1 mg/kg, i.p.). Measure spinal cord SP levels via ELISA and correlate with pain thresholds. Compare with NK1R knockout mice to dissect receptor-dependent vs. independent pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
